5-(Phenylazo)salicylic acid 5-(Phenylazo)salicylic acid
Brand Name: Vulcanchem
CAS No.: 3147-53-3
VCID: VC21098589
InChI: InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
SMILES: C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Molecular Formula: C₁₃H₁₀N₂O₃
Molecular Weight: 242.23 g/mol

5-(Phenylazo)salicylic acid

CAS No.: 3147-53-3

Cat. No.: VC21098589

Molecular Formula: C₁₃H₁₀N₂O₃

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

5-(Phenylazo)salicylic acid - 3147-53-3

Specification

CAS No. 3147-53-3
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
IUPAC Name 2-hydroxy-5-phenyldiazenylbenzoic acid
Standard InChI InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Standard InChI Key JHDYSXXPQIFFJZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O

Introduction

Chemical Properties and Structure

5-(Phenylazo)salicylic acid (CAS No. 3147-53-3) is characterized by its molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . The compound belongs to the class of azo compounds, which are defined by the presence of a nitrogen-nitrogen double bond (N=N). This azo linkage connects a phenyl group to the salicylic acid moiety at the 5-position.

The structure can be represented by several chemical identifiers:

  • InChI: InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)

  • InChIKey: JHDYSXXPQIFFJZ-UHFFFAOYSA-N

  • SMILES: O=C(O)C1=CC(N=NC=2C=CC=CC2)=CC=C1O

The compound features a carboxylic acid group and a hydroxyl group on the benzene ring of the salicylic acid portion, which contribute to its acidic properties and ability to form hydrogen bonds. The azo group (-N=N-) provides the compound with its characteristic color and reactivity in diazo coupling reactions .

Physical Properties

5-(Phenylazo)salicylic acid exhibits several important physical properties that define its behavior and applications in various fields. These properties are summarized in the following table:

PropertyValueSource
Melting point220.5 °C
Boiling point472.7±40.0 °C (Predicted)
Density1.30±0.1 g/cm³ (Predicted)
AppearanceSolid, Brown to Dark Brown
StabilityLight Sensitive
Storage temperature2-8°C
pKa2.71±0.10 (Predicted)
SolubilitySlightly soluble in acetone, aqueous base, methanol

The compound's relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and hydroxyl groups. Its light sensitivity suggests that it undergoes photochemical reactions, which is characteristic of many azo compounds .

Synonyms and Identifiers

5-(Phenylazo)salicylic acid is known by several alternative names in scientific literature and commercial contexts:

  • 2-Hydroxy-5-(phenylazo)benzoic acid

  • 2-Hydroxy-5-(2-phenyldiazenyl)benzoic acid

  • Benzoic acid, 2-hydroxy-5-(2-phenyldiazenyl)-

  • Phenylazosalicylic Acid

  • Salicylic acid, 5-(phenylazo)-

  • CK 46A

  • NSC 163392

  • Mesalazine Impurity I

  • Mesalazine EP Impurity I

The compound is registered in multiple chemical databases and systems, with the FDA UNII identifier 0JGZ1HX6EX . These various designations reflect its importance across different scientific disciplines and regulatory frameworks.

Biological Activities

Anti-inflammatory Activity

One of the most significant properties of 5-(Phenylazo)salicylic acid and its derivatives is their anti-inflammatory activity. Research has demonstrated that this compound exhibits considerable anti-inflammatory effects when tested using the human red blood cell (HRBC) membrane stability method .

A comprehensive study conducted on azo compounds derived from salicylic acid assessed their anti-inflammatory potential by measuring the protection percentage of HRBC membranes. The results revealed varying degrees of protection depending on the structural modifications of the compounds :

CompoundProtection Percentage (%)
B (with meta-nitro group)69.53
E (with meta-nitro group)71.87
H (with meta-nitro group)79.76
Sodium diclofenac (reference)74.48

The study concluded that compounds containing a nitro group at the meta position exhibited higher anti-inflammatory activity compared to other structural variants. Notably, some derivatives showed activity comparable to or even exceeding that of sodium diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID) .

The mechanism of anti-inflammatory action is believed to be related to the compound's ability to stabilize cell membranes, preventing the release of lysosomal enzymes that contribute to inflammation .

Analgesic Activity

In addition to its anti-inflammatory properties, 5-(Phenylazo)salicylic acid has also demonstrated promising analgesic (pain-relieving) effects. This dual anti-inflammatory and analgesic activity makes it a compound of significant interest in pharmaceutical research.

The analgesic properties are thought to be related to the compound's structural similarity to salicylic acid, the precursor to acetylsalicylic acid (aspirin), which is one of the most widely used pain relievers worldwide. The addition of the phenylazo group at the 5-position appears to modify the pharmacological profile, potentially enhancing certain therapeutic properties.

Applications

Pharmaceutical Applications

5-(Phenylazo)salicylic acid has several important applications in the pharmaceutical field:

Drug Development

The anti-inflammatory and analgesic properties of 5-(Phenylazo)salicylic acid make it a promising scaffold for the development of new therapeutic agents. Researchers have synthesized various derivatives of this compound to enhance its pharmacological profile and reduce potential side effects .

Studies on polymer conjugates containing 5-(Phenylazo)salicylic acid have shown potential for improved drug delivery systems, particularly for targeted delivery to the colon. These conjugates demonstrated controlled release profiles in simulated gastrointestinal environments, potentially enhancing therapeutic efficacy while minimizing systemic side effects.

Metal Ion Detection

5-(Phenylazo)salicylic acid serves as a valuable reagent in analytical chemistry for the detection of metal ions through colorimetric assays. The compound forms stable complexes with various metal ions, leading to characteristic color changes that can be measured using spectrophotometric methods.

Particularly noteworthy is its application in the detection of zinc(II) ions. Research has shown that 5-(Phenylazo)salicylic acid acts as a monodentate ligand, forming colored complexes with zinc that can be quantitatively analyzed using UV-Vis spectroscopy. This provides a simple and effective approach for detecting zinc concentrations in environmental samples.

The following table summarizes the complex stability and detection limits for selected metal ions:

Metal IonComplex StabilityDetection Limit
Zinc(II)High0.01 mg/L
Copper(II)Moderate0.05 mg/L

Supramolecular Chemistry Applications

The unique structural features of 5-(Phenylazo)salicylic acid, including its ability to engage in hydrogen bonding and π-π stacking interactions, enable it to participate in supramolecular assemblies. This property has been exploited in the development of new materials with specific optical and electronic properties.

Crystals containing this compound exhibit complex intermolecular interactions, leading to the formation of three-dimensional supramolecular frameworks. These structures have potential applications in material science, particularly in creating sensors and catalysts.

Synthesis and Derivatives

The synthesis of 5-(Phenylazo)salicylic acid typically involves diazo coupling reactions between aromatic amines and salicylic acid derivatives. This approach allows for the preparation of a variety of structural analogs with modified properties .

A general synthetic procedure involves the diazotization of an aromatic amine (such as aniline) using sodium nitrite in an acidic medium, followed by coupling with salicylic acid under controlled pH conditions. The resulting azo compounds can be purified through recrystallization and characterized using various spectroscopic techniques .

Researchers have synthesized numerous derivatives by introducing different substituents on either the phenyl ring or the salicylic acid moiety. These structural modifications can significantly alter the compound's physicochemical properties and biological activities .

A study on the synthesis of azo compounds derived from salicylic acid evaluated the anti-inflammatory activity of various derivatives. The results indicated that the position and nature of substituents play crucial roles in determining biological activity. Specifically, derivatives containing nitro groups at the meta position exhibited enhanced anti-inflammatory effects .

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